molecular formula C7H5ClFNO B14018670 1-(3-Chloro-2-fluoropyridin-4-YL)ethanone

1-(3-Chloro-2-fluoropyridin-4-YL)ethanone

Cat. No.: B14018670
M. Wt: 173.57 g/mol
InChI Key: YCHOYYSMWMHBOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-2-fluoropyridin-4-YL)ethanone is a chemical compound with the molecular formula C7H5ClFNO It is a derivative of pyridine, characterized by the presence of chlorine and fluorine atoms on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-2-fluoropyridin-4-YL)ethanone typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the reaction of 3-chloro-2-fluoropyridine with ethanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride, at a temperature range of 0-5°C to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to maintain consistency and yield. The reaction mixture is typically subjected to purification steps, including distillation and recrystallization, to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-2-fluoropyridin-4-YL)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Formation of various substituted pyridine derivatives.

    Oxidation Reactions: Formation of carboxylic acids.

    Reduction Reactions: Formation of alcohols.

Scientific Research Applications

1-(3-Chloro-2-fluoropyridin-4-YL)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-fluoropyridin-4-YL)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(2-Chloro-3-fluoropyridin-4-YL)ethanone
  • 1-(2-Chloro-5-fluoropyridin-3-YL)ethanone
  • 1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-YL)ethanone

Uniqueness: 1-(3-Chloro-2-fluoropyridin-4-YL)ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C7H5ClFNO

Molecular Weight

173.57 g/mol

IUPAC Name

1-(3-chloro-2-fluoropyridin-4-yl)ethanone

InChI

InChI=1S/C7H5ClFNO/c1-4(11)5-2-3-10-7(9)6(5)8/h2-3H,1H3

InChI Key

YCHOYYSMWMHBOC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=NC=C1)F)Cl

Origin of Product

United States

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